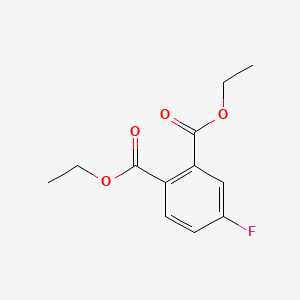

diethyl 4-fluorophthalate

説明

Diethyl 4-fluorophthalate is a fluorinated ester derivative of phthalic acid, structurally characterized by a fluorine substituent at the 4-position of the benzene ring and ethyl ester groups at the 1- and 2-positions. Fluorinated phthalates are of interest due to the fluorine atom’s electronegativity, which influences electronic properties, stability, and biological activity. These compounds are typically utilized in specialized industrial and research applications, including pharmaceuticals, agrochemicals, and polymer additives .

特性

CAS番号 |

320-96-7 |

|---|---|

分子式 |

C12H13FO4 |

分子量 |

240.23 g/mol |

IUPAC名 |

diethyl 4-fluorobenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C12H13FO4/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h5-7H,3-4H2,1-2H3 |

InChIキー |

AHUYNJGTOFVLRF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C=C(C=C1)F)C(=O)OCC |

正規SMILES |

CCOC(=O)C1=C(C=C(C=C1)F)C(=O)OCC |

他のCAS番号 |

320-96-7 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Diethyl 4-fluorophthalate can be synthesized through the esterification of 4-fluorophthalic acid with ethanol in the presence of a strong acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction is as follows:

4-Fluorophthalic acid+2EthanolH2SO4Diethyl 4-fluorophthalate+Water

Industrial Production Methods

In industrial settings, the production of diethyl 4-fluorophthalate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to drive the esterification to completion. The product is then purified through distillation or recrystallization techniques.

化学反応の分析

Types of Reactions

Diethyl 4-fluorophthalate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, diethyl 4-fluorophthalate can be hydrolyzed back to 4-fluorophthalic acid and ethanol.

Reduction: Using reducing agents like lithium aluminum hydride, the ester groups can be reduced to primary alcohols.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

Hydrolysis: 4-Fluorophthalic acid and ethanol.

Reduction: 4-Fluorophthalic alcohol.

Substitution: Various substituted phthalates depending on the nucleophile used.

科学的研究の応用

Diethyl 4-fluorophthalate is used in several scientific research fields:

Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

Biology: Studying the effects of fluorinated compounds on biological systems.

Medicine: Potential use in drug development due to its unique chemical properties.

Industry: Used as a plasticizer in the production of flexible plastics and as an intermediate in the synthesis of other chemicals.

作用機序

The mechanism of action of diethyl 4-fluorophthalate involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties. The ester groups can undergo hydrolysis, releasing the active phthalic acid derivative, which can then interact with biological targets.

類似化合物との比較

Structural and Physical Properties

The table below compares key physical properties of diethyl 4-fluorophthalate (inferred) with its analogs:

Key Observations :

- The electron-withdrawing nature of fluorine may also stabilize the ester against hydrolysis .

- Ester Group Impact : Replacing methyl (DMFP) with ethyl esters (diethyl 4-fluorophthalate) increases molecular weight and boiling point due to larger alkyl chains. Ethyl esters generally exhibit lower volatility than methyl esters .

Spectroscopic Characteristics

Spectroscopic data for diethyl 4-fluorophthalate can be extrapolated from dimethyl analogs and DEP:

- ¹H NMR : The fluorine atom induces deshielding of adjacent aromatic protons, shifting signals downfield. Ethyl ester protons (CH₂CH₃) resonate at δ 1.2–1.4 (triplet) and δ 4.2–4.4 (quartet) .

- ¹³C NMR : The 4-fluoro substituent causes significant upfield shifts for adjacent carbons. Ester carbonyls typically appear at δ 165–170 ppm .

- IR Spectroscopy : Strong C=O stretches near 1720 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。